1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]pyrrolidin-3-amine
Overview
Description
1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]pyrrolidin-3-amine is a useful research compound. Its molecular formula is C10H17N3O and its molecular weight is 195.26 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis Processes and Intermediate Applications
Synthesis of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine : This compound is a key intermediate in the preparation of premafloxacin, an antibiotic. The synthesis involves an asymmetric Michael addition and a stereoselective alkylation process (Fleck et al., 2003).
Ring Opening Reaction of 5-[(2-Furyl)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione : The reaction with pyrrolidine leads to the formation of cyclopentenyl-4H-1,3-dioxine hydrobromides, indicating potential in synthetic organic chemistry (Šafár̆ et al., 2000).
Catalyzed Synthesis of Pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidines : Demonstrates the use in synthesizing new tricyclic compounds, which could have implications in pharmaceutical research (Khashi et al., 2015).
Synthesis of Derivatives of 2-Aryl-5-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-oxazole-4-carboxylic Acid : This research shows the potential for creating functional derivatives used for further chemical transformations (Prokopenko et al., 2010).
Synthesis of Pyridine-Pyrimidines and Their Bis-Derivatives : The compound is used in the efficient synthesis of pyridine-pyrimidines, indicating its role in creating complex organic structures (Rahmani et al., 2018).
Synthesis of 1,4-Dihydropyridine Derivatives : This research shows its use in creating 1,4-dihydropyridine derivatives, which are important in medicinal chemistry (Stanovnik et al., 2002).
Reduction of 3‐Phenyl‐6H‐1,2‐Oxazines : The study shows its role in synthesizing amino alcohols and related compounds, which are crucial in pharmaceutical synthesis (Zimmer et al., 1992).
Bohlmann-Rahtz Heteroannulation Reactions : Demonstrates the use in synthesizing dimethyl sulfomycinamate, a component of thiopeptide antibiotics (Bagley et al., 2005).
Chemical Transformations and Reactions
Aromatic Nucleophilic Substitution Reactions : The compound's derivatives participate in nucleophilic substitution reactions with various amines, showcasing its versatility in organic synthesis (Sekiguchi et al., 1989).
Aerobic Oxidation of Cyclic Amines to Lactams : This study highlights its role in the efficient oxidative transformation of cyclic amines to lactams, important in chemical manufacturing (Dairo et al., 2016).
Ring Transformation of Triaryl-2H-furo[3,2-b]pyrrole-2,6(6aH)-diones : Shows its catalytic role in ring-transformation reactions, useful in creating complex heterocyclic structures (Mataka et al., 1992).
Mechanism of Action
Target of Action
Compounds containing the oxazole ring, such as this one, are known to have a broad range of biological activities . They can interact with various enzymes, receptors, and other proteins in the body.
Biochemical Pathways
Again, without specific information, it’s hard to say exactly which biochemical pathways this compound affects. Oxazole derivatives are known to affect a wide range of pathways due to their broad biological activity .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure and the way it is administered. Oxazole derivatives are generally well absorbed and distributed throughout the body, but the specifics would depend on the exact structure of the compound .
Properties
IUPAC Name |
1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]pyrrolidin-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O/c1-7-10(8(2)14-12-7)6-13-4-3-9(11)5-13/h9H,3-6,11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRHGPWSWZMVZQO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CN2CCC(C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.